9-Methoxyphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methoxyphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGOLTXKNOSDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346202 | |
| Record name | 9-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-74-5 | |
| Record name | 9-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9 Methoxyphenanthrene and Its Derivatives
Construction of the Phenanthrene (B1679779) Core
The assembly of the fundamental phenanthrene skeleton can be achieved through a variety of synthetic routes. These methods range from classical photochemical reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Oxidative Cyclization of Stilbenes
One of the most practical and widely utilized methods for synthesizing the phenanthrene core is the oxidative photocyclization of stilbene (B7821643) derivatives, commonly known as the Mallory reaction. academie-sciences.frnih.govbeilstein-journals.org This reaction proceeds through the photochemical isomerization of a (Z)-stilbene to its (E)-isomer, which then undergoes an intramolecular 6π-electrocyclization to form an unstable dihydrophenanthrene intermediate. nih.govbeilstein-journals.org This intermediate is subsequently oxidized to the stable aromatic phenanthrene system.
The reaction is typically facilitated by an oxidizing agent, with iodine, often in the presence of oxygen, being a classic and effective choice. nih.govresearchgate.net The process can be summarized as follows:
Photoisomerization: (E)-Stilbene is converted to (Z)-stilbene upon UV irradiation.
Photocyclization: The (Z)-stilbene undergoes a conrotatory 6π-electrocyclization to form trans-4a,4b-dihydrophenanthrene.
Oxidation: The dihydrophenanthrene is oxidized, typically by iodine and air, to yield phenanthrene. beilstein-journals.org
Modern advancements have sought to improve the scalability and efficiency of this method. For instance, continuous flow photoreactors have been developed to allow for the synthesis of phenanthrenes on a larger scale than traditional batch methods, which are often limited by low concentrations and long reaction times. beilstein-journals.org
| Method | Precursor | Key Reagents/Conditions | Product | Key Features |
| Mallory Reaction | Stilbene | UV light, I₂ (catalytic), O₂ | Phenanthrene | Well-suited for laboratory scale; proceeds via a dihydrophenanthrene intermediate. academie-sciences.frnih.gov |
| Continuous Flow Photocyclization | Stilbene | UV light, I₂, THF (as HI scavenger) | Phenanthrene | Scalable, faster, and cleaner compared to batch reactions. beilstein-journals.org |
Palladium-Catalyzed Heck Reactions for Phenanthrene and Dihydrophenanthrene Formation
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for C-C bond formation in the synthesis of complex carbocycles, including phenanthrenes. espublisher.combenthamdirect.com These methods offer high efficiency and functional group tolerance under relatively mild conditions. d-nb.info
One notable approach involves a domino one-pot reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, catalyzed by palladium. This transformation proceeds through ortho-C–H activation, decarbonylation, and a subsequent retro-Diels–Alder process to yield phenanthrene derivatives. nih.gov
Another strategy utilizes an intramolecular Heck reaction. For example, a palladium-catalyzed process starting from vinyl bromoaldehydes can produce 9,10-dihydrophenanthrenes. espublisher.comespublisher.com This methodology has been extended to aromatic bromoaldehyde systems to synthesize fully aromatic phenanthrenes and their alkylated derivatives. espublisher.comespublisher.com Theoretical studies suggest that the mechanism proceeds via an intramolecular Heck pathway, which is energetically more favorable than a proposed 6π electrocyclic route. researchgate.netacs.org
| Catalyst System | Starting Materials | Reaction Type | Product | Reference |
| Pd(OAc)₂, PPh₃, Cs₂CO₃ | Aryl iodides, o-bromobenzoyl chlorides, norbornadiene | Domino C-H activation/decarbonylation/retro-Diels-Alder | Phenanthrene derivatives | nih.gov |
| Pd(OAc)₂, PPh₃, Cs₂CO₃, TBAC | Vinyl bromoaldehydes or Aromatic bromoaldehydes | Intramolecular Heck Reaction | 9,10-Dihydrophenanthrenes or Phenanthrenes | espublisher.comespublisher.comespublisher.com |
Electrocyclic Ring Closure Reactions
Electrocyclic reactions, governed by the principles of orbital symmetry, are fundamental in the formation of cyclic systems. Specifically, 6π-electrocyclization is a key step in several synthetic routes to the phenanthrene core. slideshare.net
This type of reaction is observed in the thermolysis of Diels-Alder intermediates. For example, the reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides leads to an intermediate that, upon SO₂ elimination, undergoes a 6π-electrocyclization and subsequent aromatization to form aryl-fused phenanthrene derivatives. rsc.org
As mentioned previously, a palladium-catalyzed synthesis of 9,10-dihydrophenanthrene (B48381) was initially proposed to occur via a 6π electrocyclic ring closure. espublisher.comresearchgate.net While later computational studies suggested an intramolecular Heck mechanism is more likely, the concept of electrocyclization remains a critical mechanistic consideration in such cyclization reactions. acs.org The photochemical cyclization of stilbenes also fundamentally relies on a 6π-electrocyclization step. slideshare.net
Aryne Diels-Alder Reaction/Aromatization Approaches
The use of highly reactive aryne intermediates in Diels-Alder reactions provides an efficient, transition-metal-free pathway to polycyclic aromatic hydrocarbons. nih.gov This strategy has been successfully applied to the synthesis of a wide variety of functionalized phenanthrenes. nih.govacs.org
The general approach involves the in-situ generation of an aryne, which then undergoes a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene. The resulting cycloadduct is then aromatized to yield the phenanthrene skeleton. A common method involves the reaction of β-bromovinylarenes with arynes. This proceeds via an aryne Diels-Alder (ADA) reaction, followed by a facile aromatization. nih.gov This method is notable for its ability to produce a broad range of functionalized phenanthrenes, overcoming limitations of other methods that may only allow for substitution at the 9- and 10-positions. nih.gov
Fluorinated phenanthrenes have also been developed as aryne precursors. nih.gov Treatment of these precursors with a strong base induces the elimination of lithium fluoride, generating a phenanthryne (didehydrophenanthrene) intermediate that can be trapped in a Diels-Alder reaction to build more complex polycyclic structures. nii.ac.jp
| Diene | Aryne Source | Key Steps | Product | Reference |
| β-Bromovinylarenes | o-(Trimethylsilyl)aryl triflates + CsF | Aryne Diels-Alder (ADA) reaction, Aromatization | Functionalized Phenanthrenes | nih.gov |
| o-Halostyrenes | o-(Trimethylsilyl)aryl triflates + CsF | Palladium-catalyzed aryne annulation | Substituted Phenanthrenes | acs.org |
| Isobenzofurans | Fluoro(halo)phenanthrenes + BuLi | Aryne generation, Diels-Alder reaction, Aromatization | Benzotriphenylenes (extended PAHs) | nih.govnii.ac.jp |
Rearrangement Pathways Leading to Phenanthrene Skeletons
In addition to direct cyclization strategies, rearrangement reactions can also lead to the formation of the phenanthrene framework, sometimes in unexpected ways.
A notable example is the Elbs reaction, a pyrolytic method where an o-methylbenzophenone undergoes dehydration and cyclization at very high temperatures to form anthracene (B1667546), though phenanthrene can be a side product depending on the substitution pattern. spcmc.ac.in
More recently, a novel rearrangement of a cyclopenta[ef]heptalene unit into a phenanthrene skeleton was observed during an intramolecular arylation reaction intended to synthesize a pentaheptite substructure. chinesechemsoc.org This discovery highlights that under certain conditions, complex molecular scaffolds can rearrange to the thermodynamically stable phenanthrene core. Another synthetic pathway involves the reaction of fluorenone with diazomethane (B1218177). In the presence of methanol (B129727), this reaction yields 9-methoxyphenanthrene and 9-phenanthrol through a ring expansion rearrangement. prepchem.com
Introduction and Regioselective Placement of the Methoxy (B1213986) Group
Once the phenanthrene core is established, or concurrently with its formation, the methoxy group must be introduced. The challenge often lies in achieving regioselectivity, placing the -OCH₃ group at the desired position, such as C9.
A direct method to form this compound involves the reaction of fluorenone with diazomethane in methanol. prepchem.com This reaction proceeds via a ring expansion, and the methanol acts as both a solvent and a reactant, trapping an intermediate to form the methyl ether at the 9-position, yielding 30% of this compound. prepchem.com
Another powerful strategy involves the functionalization of a pre-existing phenanthrene skeleton. For instance, a mixture of bromophenanthrene isomers, which can be difficult to separate, can be converted into their corresponding methoxy derivatives using a copper(I) iodide-catalyzed methoxylation reaction. acgpubs.orgacgpubs.org The resulting methoxyphenanthrenes are more easily separated by chromatography, providing a viable route to specific isomers that might otherwise be inaccessible. acgpubs.org This method was used to separate a mixture and isolate products including 1-bromo-9-methoxyphenanthrene. acgpubs.org
Furthermore, the regioselective functionalization of 9-phenanthrenol (9-hydroxyphenanthrene) and its ether derivatives is a key strategy. rsc.org 9-phenanthrenol can be synthesized from phenanthrene using a trivalent iodine reagent. google.com The resulting hydroxyl group can then be methylated to give this compound. The directing effect of the hydroxyl or methoxy group at the C9 position can then be exploited to achieve selective functionalization at other positions on the phenanthrene rings. rsc.orgnih.gov
| Method | Starting Material | Key Reagents | Product | Key Features |
| Ring Expansion/Etherification | Fluorenone | Diazomethane, Methanol | This compound | Direct formation of the 9-methoxy derivative from a different ketone core. prepchem.com |
| Nucleophilic Substitution | Bromophenanthrene mixture | NaOMe, CuI, N,N-dimethylglycine | Methoxyphenanthrene isomers | Allows for separation of isomers after methoxylation. acgpubs.orgacgpubs.org |
| O-Alkylation | 9-Phenanthrenol | Methylating agent (e.g., dimethyl sulfate) | This compound | Two-step process from phenanthrene via the phenol. rsc.orggoogle.com |
| Haworth Synthesis Modification | Naphthalene (B1677914), Succinic anhydride (B1165640) | Multi-step synthesis | Substituted Phenanthrenes | Classical method where substitution can be directed by choice of starting materials. spcmc.ac.in |
Copper-Catalyzed Methoxylation of Halogenated Phenanthrenes
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds. In the context of phenanthrene chemistry, the methoxylation of halogenated phenanthrenes represents a viable strategy for the synthesis of this compound. This approach is particularly useful when dealing with mixtures of bromophenanthrene isomers that are difficult to separate chromatographically. By converting the difficult-to-separate bromide mixture into their corresponding methoxy derivatives, chromatographic separation becomes more feasible. acgpubs.org
For instance, a mixture of phenanthrene bromide products obtained from the bromination of 9-bromophenanthrene (B47481) can be successfully converted to a mixture of methoxyphenanthrene products using a copper(I) iodide (CuI) catalyzed methoxylation reaction. acgpubs.org This transformation facilitates the isolation and purification of the desired methoxy-substituted phenanthrenes. acgpubs.org The general applicability of copper catalysts, such as CuBr, in the methoxylation of various aryl bromides highlights the robustness of this method. organic-chemistry.org The use of specific ligands, like the oxalamide ligand BHMPO, has been shown to be crucial for the efficiency of the transformation under mild conditions. organic-chemistry.org
| Catalyst | Ligand | Reagent | Benefit |
| CuI | N/A | Methanol | Converts inseparable bromophenanthrene mixtures to separable methoxy products. acgpubs.org |
| CuBr | BHMPO | 9-BBN-OMe | Allows for methoxylation of aryl bromides under mild conditions with good functional group tolerance. organic-chemistry.org |
Alkylation of Phenanthrols (e.g., with Diazomethane)
A classic and effective method for the synthesis of this compound is the alkylation of 9-phenanthrol. Diazomethane (CH₂N₂) is a common methylating agent used for this purpose. prepchem.comwikipedia.org The reaction typically involves treating a solution of 9-phenanthrol with an ethereal solution of diazomethane. prepchem.com This process is selective for acidic hydroxyl groups, such as those found in phenols, over less acidic aliphatic alcohols. wikipedia.org
The reaction of diazomethane with fluorenone can also lead to the formation of 9-phenanthrol and this compound through a ring expansion reaction, although this method often yields a mixture of products. prepchem.comdss.go.th The presence of methanol can have a catalytic effect on diazomethane ring expansion reactions. prepchem.com It is also noted that other lower diazoalkanes can be used to prepare other 9-alkoxyphenanthrene derivatives from 9-phenanthrols. prepchem.com
Derivatization and Functionalization of this compound
The this compound core provides a versatile platform for further chemical modifications. The methoxy group directs subsequent electrophilic substitutions and allows for a variety of coupling reactions, enabling the synthesis of a diverse range of functionalized phenanthrene derivatives.
Regioselective Bromination Studies
The introduction of bromine atoms onto the this compound skeleton is a key step for further synthetic elaborations. Studies have shown that the methoxy group influences the regioselectivity of bromination. For example, the bromination of 1,9-dimethoxyphenanthrene has been investigated. acgpubs.org Instead of substitution at the expected ortho or para positions (C2, C4, or C10), the reaction with one equivalent of molecular bromine resulted in the formation of a meta-substituted product, 3-bromo-1,9-dimethoxyphenanthrene, in high yield (94%). acgpubs.org This demonstrates that methoxy-substituted phenanthrenes can be brominated regioselectively, opening avenues for the synthesis of specific isomers. acgpubs.org
Table: Regioselective Bromination of 1,9-Dimethoxyphenanthrene
| Starting Material | Reagent | Product | Yield | Reference |
|---|
Regioselective Arylation (e.g., C3- and C10-arylation of 9-MeO-phenanthrene)
The direct arylation of C-H bonds is a highly desirable transformation in organic synthesis. Research has established a reactivity pattern for the C3-arylation of this compound using 2-naphthyl amines as coupling partners. researchgate.net This method has been successful in producing a series of phenanthrene- and naphthalene-based multifunctionalized polycyclic aromatic hydrocarbons in good to excellent yields. researchgate.net
Furthermore, an alternative C10-arylation of this compound has been achieved using 2-naphthalenol derivatives as the coupling partners. researchgate.net A critical factor in controlling the regioselectivity between C3 and C10 arylation is the presence of trifluoroacetic acid. researchgate.net These selective arylations provide a direct route to complex, multi-ring aromatic systems. researchgate.netresearchgate.net
| Position of Arylation | Coupling Partner | Key Condition | Reference |
| C3 | 2-Naphthyl amines | N/A | researchgate.net |
| C10 | 2-Naphthalenol derivatives | Trifluoroacetic acid | researchgate.net |
Preparation of Methoxyphenanthrene-Dicarboxylic Acid Anhydrides
The synthesis of dicarboxylic acid anhydrides from their corresponding dicarboxylic acids is a fundamental organic transformation. While specific literature detailing the direct synthesis of methoxyphenanthrene-dicarboxylic acid anhydrides from a methoxyphenanthrene precursor was not prevalent in the search results, general methods for anhydride formation are well-established. These methods typically involve the dehydration of dicarboxylic acids. google.com
Common dehydrating agents and methods include heating, or the use of chemical reagents such as acetic anhydride, or a combination of triphenylphosphine (B44618) oxide and oxalyl chloride. google.comnih.gov For dicarboxylic acids that are prone to thermal decomposition or isomerization, continuous removal of water via azeotropic distillation with a solvent like toluene, often in the presence of an acid catalyst, is an effective strategy. google.com It is plausible that a methoxyphenanthrene moiety bearing two carboxylic acid groups could be cyclized to the corresponding anhydride using these established procedures.
O-Demethylation Strategies
The O-demethylation of this compound and its derivatives to the corresponding 9-hydroxyphenanthrenes (phenanthrols) is a crucial transformation in the synthesis of various biologically active compounds and materials. The stability of the aryl methyl ether linkage necessitates specific and sometimes harsh conditions for its cleavage. researchgate.netresearchgate.net A variety of reagents and methodologies have been developed for this purpose, ranging from classical acidic methods to more modern, milder reagents. researchgate.netcommonorganicchemistry.com
One of the most widely utilized and effective reagents for the demethylation of aryl methyl ethers, including this compound, is boron tribromide (BBr₃). commonorganicchemistry.comwikipedia.org This Lewis acid-based method is often preferred due to its high efficiency and the ability to be performed at or below room temperature, which helps in preserving other functional groups that might be sensitive to high temperatures. commonorganicchemistry.comwikipedia.orgresearchgate.net The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.orgnih.gov Subsequent aqueous workup liberates the desired phenol. wikipedia.org For instance, the demethylation of 1- and 3-methoxyphenanthrene (B1619934) to the corresponding phenanthrols has been successfully achieved using BBr₃. nih.gov Similarly, various methoxyphenanthrene derivatives have been effectively demethylated with BBr₃, often in high yields. tandfonline.com
Table 1: O-Demethylation of Methoxyphenanthrene Derivatives using Boron Tribromide (This table is interactive. Click on the headers to sort the data.)
| Substrate | Product | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 1-Methoxyphenanthrene (B1198984) | 1-Phenanthrol | BBr₃ | CH₂Cl₂ | - | - | nih.gov |
| 3-Methoxyphenanthrene | 3-Phenanthrol | BBr₃ | CH₂Cl₂ | - | - | nih.gov |
| 2-Isopropyl-3-methoxyphenanthrene | 2-Isopropyl-3-hydroxyphenanthrene | BBr₃ | - | - | 93 | tandfonline.com |
| Ventilone A dimethyl ether | Ventilone A | BBr₃ | - | - | - | researchgate.net |
Historically, strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) have been employed for cleaving aryl methyl ethers. commonorganicchemistry.comwikipedia.org These reactions are typically conducted at elevated temperatures. commonorganicchemistry.com For example, this compound can be converted to 9-hydroxyphenanthrene by refluxing in a mixture of 30% HBr and acetic acid. figshare.com While effective, these harsh conditions can limit their application in the presence of sensitive functional groups. commonorganicchemistry.com Another classical method involves heating the ether with pyridine (B92270) hydrochloride at high temperatures (180-220 °C). wikipedia.org The mechanism is thought to involve proton transfer from the pyridinium (B92312) ion to the ether, followed by nucleophilic attack by pyridine or chloride on the methyl group. wikipedia.org
Table 2: O-Demethylation using Acidic and Other Reagents (This table is interactive. Click on the headers to sort the data.)
| Substrate | Product | Reagent(s) | Conditions | Yield (%) | Reference |
| This compound | 9-Hydroxyphenanthrene | 30% HBr, Acetic Acid | Reflux, 1h | - | figshare.com |
| Aryl methyl ethers | Aryl alcohols | Pyridine hydrochloride | 180-220 °C | - | wikipedia.org |
| 3-Methoxy-1,4-phenanthrenequinones | 3-Hydroxy-1,4-phenanthrenequinones | AlCl₃, Benzene (B151609) | 70 °C | - | plos.org |
| Guaiacol | Catechol | Iodocyclohexane (B1584034), DMF | Reflux | 91 | researchgate.net |
Other Lewis acids like aluminum chloride (AlCl₃) have also been used for the demethylation of phenanthrene derivatives. plos.orgresearchgate.net For instance, demethylation of 3-methoxy-1,4-phenanthrenequinones has been accomplished using AlCl₃ in benzene at 70°C. plos.org Furthermore, nucleophilic reagents such as thiolates can cleave aryl methyl ethers, typically in a polar aprotic solvent like DMF at elevated temperatures. commonorganicchemistry.com A non-acidic approach using sodium isopropyl thiolate in refluxing DMF has been investigated for the demethylation of certain aryl methyl ethers. researchgate.net Another notable method involves the use of iodocyclohexane in DMF, which generates hydrogen iodide in situ for the demethylation process. researchgate.net
The choice of demethylation strategy often depends on the specific substituents present on the phenanthrene core and the desired reaction conditions. While strong acids and high temperatures are effective, milder reagents like BBr₃ offer greater functional group tolerance and are often the preferred method in modern organic synthesis. commonorganicchemistry.com
Spectroscopic Characterization and Advanced Analytical Techniques in 9 Methoxyphenanthrene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination for organic compounds like 9-methoxyphenanthrene. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the proton and carbon framework can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals for its aromatic protons and the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron density and anisotropic effects of the fused aromatic rings. A study of methoxyphenanthrene derivatives provides comparative data, noting that in this compound, the proton at the C2 position (H-2) resonates as a multiplet in the range of δ 7.66-7.77 ppm bioregistry.io. The protons at the sterically hindered H-4 and H-5 positions are expected to appear at the lowest field due to steric compression wisc.edu. The three protons of the methoxy group (-OCH₃) typically appear as a sharp singlet at a higher field.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | ~4.0 | Singlet (s) |
| H-10 | ~7.5 | Singlet (s) |
| H-2 | 7.66 - 7.77 bioregistry.io | Multiplet (m) |
| Aromatic Protons (H1, H3, H4, H5, H6, H7, H8) | 7.6 - 8.7 | Multiplets (m) |
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon of the methoxy group is typically found around δ 55.5 ppm researchgate.net. The 14 aromatic carbons, including two quaternary carbons where the methoxy group is attached (C-9) and at the ring fusion (C-4a, C-4b, C-8a, C-10a), resonate at lower fields (typically δ 100-160 ppm). The oxygen-bearing aromatic carbon (C-9) is expected to be significantly downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | ~55.5 researchgate.net |
| Aromatic CH | 105 - 130 |
| Quaternary Aromatic C | 120 - 140 |
| C9-O | ~155 |
While 1D NMR suggests the structure, 2D NMR techniques are essential to unambiguously confirm the precise location of the methoxy group and assign all proton and carbon signals. For methoxyphenanthrene derivatives, a combination of techniques including COSY, HMBC, and NOESY is used to determine the exact positions of substituents wisc.edu.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would be used to trace the connectivity of adjacent protons on the aromatic rings, for example, identifying the H-1/H-2/H-3/H-4 and H-5/H-6/H-7/H-8 spin systems.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for connecting different spin systems across quaternary carbons or heteroatoms. It shows correlations between protons and carbons that are two or three bonds apart. For this compound, a crucial correlation would be observed between the methoxy group protons (-OCH₃) and the C-9 carbon, definitively placing the substituent at that position. Other correlations, such as from H-8 to C-9 and H-10 to C-9, would further solidify the assignment wisc.edu.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their through-bond connectivity. For this compound, a NOESY spectrum would be expected to show a correlation between the methoxy group protons and the proton at the H-8 position, confirming the substituent's location and providing insight into the molecule's preferred conformation wisc.edu.
Other techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C NMR spectrum. HETCOR or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms.
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte itself. The signal intensity in ¹H NMR is directly proportional to the number of nuclei responsible for the signal.
To determine the purity of a this compound sample, a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) would be added to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from this compound (such as the methoxy singlet) to the integral of a known signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high accuracy and precision. This technique is valuable for qualifying analytical standards and in quality control settings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.
HR-ESI-MS provides an extremely accurate measurement of a compound's mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₂O), the calculated monoisotopic mass is 208.088815 Da.
In a typical HR-ESI-MS experiment, the molecule is gently ionized, usually by protonation to form the [M+H]⁺ ion. The instrument then measures the mass-to-charge ratio (m/z) of this ion to a very high degree of precision (typically within 5 ppm).
| Ion | Elemental Formula | Calculated m/z | Expected Experimental m/z |
|---|---|---|---|
| [M]⁺ | C₁₅H₁₂O | 208.088815 | - |
| [M+H]⁺ | C₁₅H₁₃O⁺ | 209.09609 | 209.0961 ± 0.0010 |
Observing an ion at m/z 209.0961 would confirm the elemental composition C₁₅H₁₂O and rule out other potential formulas with the same nominal mass.
GC/MS is a robust technique for separating components of a mixture and identifying them based on their mass spectra. The gas chromatograph separates compounds based on their volatility and interaction with the column's stationary phase, providing a characteristic retention time for this compound. This is particularly useful for separating it from other phenanthrene (B1679779) isomers or impurities wisc.eduasm.org.
After separation, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique "fingerprint" mass spectrum. For aromatic ethers, the molecular ion (M⁺•) is usually prominent due to the stability of the aromatic system cdnsciencepub.com. Common fragmentation pathways involve the loss of the alkyl group and subsequent rearrangements.
Key expected fragments for this compound include:
m/z = 208: The molecular ion (M⁺•), corresponding to the full molecule.
m/z = 193: Loss of a methyl radical (•CH₃) from the methoxy group ([M-15]⁺).
m/z = 165: Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ fragment, a common fragmentation for phenols and aromatic ethers ([M-15-28]⁺ or [M-43]⁺) cdnsciencepub.com.
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 208 | Molecular Ion [M]⁺• | [C₁₅H₁₂O]⁺• |
| 193 | [M - CH₃]⁺ | [C₁₄H₉O]⁺ |
| 165 | [M - CH₃ - CO]⁺ | [C₁₃H₉]⁺ |
This predictable fragmentation pattern, combined with the retention time from the GC, allows for confident identification of this compound in complex mixtures.
Chromatographic Separation Methodologies
The isolation, purification, and analysis of this compound from synthetic reaction mixtures or biological matrices rely on various chromatographic techniques. These methods exploit differences in the physicochemical properties, such as polarity and affinity for the stationary phase, between the target compound and other components in the mixture. Methodologies range from traditional preparative techniques like column chromatography to advanced analytical methods such as UHPLC-HRMS/MS for detailed metabolic studies.
Column and Flash Chromatography for Purification
Column chromatography, including its more rapid variant, flash chromatography, serves as a fundamental and widely employed technique for the purification of this compound on a preparative scale. mdpi.comresearchgate.net This solid-liquid chromatography method involves a solid stationary phase, typically silica (B1680970) gel, packed into a column, and a liquid mobile phase that percolates through the column. acgpubs.org The separation is based on the differential adsorption of components to the stationary phase; less polar compounds typically elute faster than more polar ones.
In the synthesis of this compound and its derivatives, flash column chromatography is frequently the method of choice for purification. mdpi.comresearchgate.net Silica gel (e.g., 230–400 mesh) is the standard stationary phase due to its effectiveness in separating aromatic compounds of moderate polarity. acgpubs.org The selection of the mobile phase, or eluent, is critical for achieving successful separation. A common approach involves using a non-polar solvent like hexane (B92381) and a more polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). mdpi.comacgpubs.org The ratio of these solvents is optimized to ensure adequate separation between the desired product and any impurities or byproducts. For instance, crude this compound has been successfully purified using a mobile phase of dichloromethane and n-hexane in a 2:1 ratio, affording the product as an off-white solid with high purity (91% yield). mdpi.comresearchgate.net In other applications involving methoxyphenanthrene derivatives, a gradient elution may be used, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with increasing polarity. acgpubs.org
Table 1: Examples of Column Chromatography Conditions for this compound Purification
| Technique | Stationary Phase | Mobile Phase (Eluent) | Compound Purified | Reference |
| Flash Column Chromatography | Silica Gel | Dichloromethane/n-hexane (2:1) | This compound | mdpi.comresearchgate.net |
| Column Chromatography | Silica Gel 60 (230-400 mesh) | Gradient of 5% to 10% Ethyl Acetate in Hexane | Methoxy-phenanthrene derivatives | acgpubs.org |
Preparative Thin Layer Chromatography (TLC)
Preparative Thin Layer Chromatography (TLC) is another solid-liquid chromatographic technique used for purification. It operates on the same principles as analytical TLC but is applied to a larger scale to isolate quantities of a substance. While analytical TLC is commonly used to monitor the progress of reactions that synthesize phenanthrene derivatives, its application in a preparative capacity for this compound specifically is less frequently detailed in the literature. acs.orgnih.gov
In preparative TLC, a thicker layer of adsorbent (e.g., silica gel) is coated onto a glass plate. The crude sample is applied as a continuous band near the bottom of the plate, which is then developed in a chamber containing a suitable mobile phase. After development, the separated bands of compounds are visualized (often under UV light for aromatic compounds like phenanthrenes). researchgate.net The band corresponding to the target compound, identified by its retention factor (Rf) value, is then physically scraped from the plate. The desired compound is subsequently recovered by eluting it from the adsorbent material with a strong polar solvent. While no specific examples detailing the preparative TLC purification of this compound were found, the mobile phases used in analytical TLC to monitor its synthesis, such as dichloromethane/methanol (B129727) mixtures, would be adaptable for this purpose. nih.gov
Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Metabolome Profiling
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is a state-of-the-art analytical technique essential for metabolomics, the comprehensive study of metabolites in a biological system. rug.nlugent.be While specific metabolome profiling studies focusing solely on this compound are not extensively documented, the methodology is highly relevant for studying its metabolic fate. The parent compound, phenanthrene, is known to be metabolized by organisms into various products, including hydroxylated and methoxylated derivatives like this compound. asm.org Therefore, UHPLC-HRMS/MS is the ideal platform to identify and quantify this compound and its subsequent metabolites in biological samples. thermofisher.com
The UHPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for separations with higher resolution, speed, and sensitivity compared to conventional HPLC. ugent.be This front-end separation is crucial for resolving complex mixtures of metabolites in biological extracts. nih.gov
The eluent from the UHPLC column is introduced into a high-resolution mass spectrometer (such as an Orbitrap or Time-of-Flight analyzer). rug.nlthermofisher.com HRMS provides highly accurate mass measurements (typically with sub-ppm mass accuracy), enabling the determination of elemental compositions for detected ions. researchgate.net This is critical for identifying unknown metabolites. The MS/MS capability involves selecting a specific metabolite ion (a precursor ion), fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides structural information that is used for the confident identification of the metabolite. researchgate.net In the context of this compound research, this approach would enable the detection of the parent compound and its biotransformation products (e.g., hydroxylated or demethylated species) in complex matrices like urine or cell culture extracts, thereby elucidating its metabolic pathways. thermofisher.com
Table 2: Components and Function of UHPLC-HRMS/MS for Metabolite Analysis
| Component | Function | Advantage in this compound Metabolomics |
| UHPLC | Separates complex mixtures of metabolites with high resolution and speed. | Efficiently resolves this compound from its various structurally similar metabolites (e.g., isomers, conjugates). |
| HRMS | Measures the mass-to-charge ratio of ions with very high accuracy. | Allows for the determination of the exact elemental formula of potential metabolites, aiding in their identification. |
| MS/MS (Tandem MS) | Fragments selected precursor ions to generate characteristic fragmentation patterns. | Provides structural confirmation of metabolites by comparing fragmentation spectra to databases or known standards. |
Theoretical and Computational Chemistry Approaches to 9 Methoxyphenanthrene
Models for Reaction Pathway Elucidation (e.g., Hückel Model)
While more sophisticated methods like DFT are now more common, simpler models like the Hückel model can still provide qualitative insights into the electronic structure and reactivity of aromatic systems like 9-methoxyphenanthrene. The Hückel method can be used to approximate the energies of the π molecular orbitals, which are crucial in understanding the aromaticity and reactivity of polycyclic aromatic hydrocarbons. This can help in predicting the sites most susceptible to electrophilic or nucleophilic attack.
Electrochemical Analyses in Conjunction with Computational Studies
The combination of electrochemical experiments and computational studies provides a powerful approach to understanding the redox properties of molecules like this compound. Computational methods, particularly DFT, can be used to calculate properties such as ionization potentials and electron affinities, which are related to the oxidation and reduction potentials measured experimentally.
For example, in a study of a trimetozine (B1683654) analogue, electrochemical analyses were coupled with DFT calculations to investigate its antioxidant profile. researchgate.net The computational studies were in agreement with the electrochemical findings, allowing for the proposal of a redox mechanism. researchgate.net A similar integrated approach could be applied to this compound to understand its electrochemical behavior and its potential role in redox processes.
Biological and Pharmacological Research into 9 Methoxyphenanthrene and Its Derivatives
Anti-Cancer and Cytotoxic Activity Studies
The anti-cancer potential of 9-methoxyphenanthrene derivatives has been a primary area of research. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines, prompting further investigation into their mechanisms of action and the relationship between their chemical structure and biological activity.
A substantial body of research has documented the cytotoxic effects of phenanthrene (B1679779) derivatives, including those with methoxy (B1213986) substitutions, against a wide array of human cancer cell lines. Bioassay-guided fractionation of plant extracts, particularly from the Orchidaceae family, has led to the isolation of several potent cytotoxic phenanthrenes. nih.gov
For instance, various phenanthrene compounds have shown significant activity against human lung (A549), colon (HCT-8, HT29), breast (MCF-7), hepatic (HepG2, Hep3B), cervical (HeLa), and oral (Ca9-22) cancer cell lines. nih.govnih.govmdpi.com One related derivative, 9-methoxycanthin-6-one, demonstrated notable in vitro anti-cancer effects across ovarian (A2780, SKOV-3), breast (MCF-7), colorectal (HT-29), skin (A375), and cervical (HeLa) cancer cell lines, with IC50 values indicating potent activity. mdpi.com Another study highlighted the cytotoxicity of the derivative 6-Methoxycoelonin against melanoma cells (UACC-62), where it was found to be the most effective among the tested compounds. semanticscholar.org
The table below summarizes the cytotoxic activity of selected phenanthrene derivatives against various human cancer cell lines, as reported in different studies.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| 9-Methoxycanthin-6-one | A2780 | Ovarian | 4.04 ± 0.36 |
| 9-Methoxycanthin-6-one | SKOV-3 | Ovarian | 5.80 ± 0.40 |
| 9-Methoxycanthin-6-one | MCF-7 | Breast | 15.09 ± 0.99 |
| 9-Methoxycanthin-6-one | HT-29 | Colorectal | 3.79 ± 0.069 |
| 9-Methoxycanthin-6-one | A375 | Skin | 5.71 ± 0.20 |
| 9-Methoxycanthin-6-one | HeLa | Cervical | 4.30 ± 0.27 |
| 6-Methoxycoelonin | UACC-62 | Melanoma | 2.59 ± 0.11 |
| 6-Methoxycoelonin | MCF-7 | Breast | 3.97 ± 0.13 |
| 6-Methoxycoelonin | NCI/ADR-RES | Ovarian (Resistant) | 6.57 ± 0.15 |
| 6-Methoxycoelonin | 786-0 | Renal | >40 |
| 6-Methoxycoelonin | Hep2 | Laryngeal | >40 |
Data sourced from multiple studies to illustrate the range of activity. mdpi.comsemanticscholar.org
Research into the cytotoxic mechanisms of these compounds has revealed that apoptosis induction is a key pathway through which they exert their anti-cancer effects. Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. nih.gov
Studies on 9-methoxycanthin-6-one, for example, have shown that it induces apoptosis in ovarian cancer cells (A2780) in a concentration-dependent manner. mdpi.com This was confirmed through analyses that identified changes in the expression levels of several apoptosis-related proteins, including pyruvate (B1213749) kinase (PKM), annexin (B1180172) A2 (ANXA2), and galectin 3 (LGAL3). mdpi.com Further investigations into related compounds have elucidated specific apoptotic pathways. For instance, some derivatives have been found to induce apoptosis by promoting the expression of the Fas death receptor, increasing the activity of caspases (such as caspase-7, -8, and -9), and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. plos.org
Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of phenanthrene derivatives that are essential for their cytotoxic activity. These analyses help in guiding the design of new, more potent anti-cancer agents. nih.gov
It has been observed that the number and position of oxygen-containing functional groups, such as hydroxyl (OH) and methoxy (OCH3) groups, on the phenanthrene skeleton significantly influence cytotoxicity. nih.gov For example, within a series of 9,10-dihydrophenanthrenes, a compound with three methoxy groups exhibited higher potency against a panel of seven cancer cell lines compared to derivatives with only two. nih.gov In a study of 2-phenylnaphthalenes, a structurally related class of compounds, the presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring was found to markedly enhance cytotoxic effects against human breast cancer (MCF-7) cells. plos.org Conversely, modifications at other positions could either slightly decrease or fairly enhance cytotoxicity, highlighting the precise structural requirements for optimal activity. plos.org The core phenanthrene structure itself is also a determinant of activity, with some studies suggesting that a 1,4-phenanthrenequinone skeleton is preferable to a simple phenanthrene for cytotoxicity. nih.gov
Anti-Inflammatory Effects and Associated Molecular Pathways
In addition to their anti-cancer properties, phenanthrene derivatives have been investigated for their anti-inflammatory potential. Chronic inflammation is a key factor in the development of numerous diseases, making anti-inflammatory agents a significant area of pharmaceutical research. d-nb.info
One of the key markers of inflammation is the overproduction of nitric oxide (NO) by macrophages. nih.gov Several synthetic phenanthrene analogs have been evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. In one study, a series of 20 synthesized phenanthrene analogs were tested, with three compounds in particular (compounds 10, 11, and 17) showing significant inhibition of NO production. nih.gov Compound 11 was identified as the most potent, with an IC50 value of 5.05 µM. nih.gov This inhibitory action on NO production points to the potential of these compounds to mitigate inflammatory responses. nih.gov
The table below presents the inhibitory activity of selected phenanthrene analogs on NO production.
| Compound | IC50 for NO Inhibition (µM) |
| Compound 10 | 37.26 |
| Compound 11 | 5.05 |
| Compound 17 | 20.31 |
Data from a study on synthetic phenanthrene analogs in LPS-stimulated RAW264.7 macrophages. nih.gov
To understand the molecular basis of their anti-inflammatory effects, researchers have examined the impact of phenanthrene derivatives on key signaling pathways that regulate inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor κB (NF-κB) pathways. mdpi.comnih.gov These pathways are critical in controlling the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for producing NO. nih.gov
The potent anti-inflammatory phenanthrene analog, compound 11, was found to decrease the LPS-induced expression of iNOS. nih.gov Mechanistically, it inhibited the phosphorylation of p38 MAPK, a key component of the MAPK pathway. nih.govthermofisher.com Furthermore, it suppressed the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. By preventing IκBα degradation, the compound effectively blocks the activation of NF-κB. nih.gov These findings suggest that the anti-inflammatory properties of this phenanthrene derivative are exerted through the dual inhibition of the p38 MAPK and NF-κB signaling pathways. nih.gov
Other Reported Biological Activities
Phytotoxicity Research
Research into the phytotoxicity of phenanthrene and its derivatives reveals significant impacts on plant growth and development. While specific studies on this compound are not extensively detailed in the available literature, research on the parent compound, phenanthrene, provides a foundational understanding of the potential phytotoxic effects of this class of compounds.
The phytotoxic effects of phenanthrene are often linked to the induction of oxidative stress. In wheat seedlings, exposure to phenanthrene resulted in lipid peroxidation and alterations in the activities of antioxidant enzymes. academie-sciences.fr The accumulation of reactive oxygen species (ROS) is a common plant response to environmental stressors, including contaminants like polycyclic aromatic hydrocarbons (PAHs). nih.gov In the green microalga Chlorella vulgaris, phenanthrene exposure led to a significant increase in the activity of antioxidant enzymes such as ascorbate (B8700270) peroxidase, catalase, and superoxide (B77818) dismutase. researchgate.net
Root elongation appears to be a particularly sensitive indicator of phenanthrene phytotoxicity. nih.gov Research has shown a dose-dependent decrease in root length in several plant species, including green onion and wheat, upon exposure to phenanthrene in the soil. nih.gov In fact, phenanthrene was found to be more phytotoxic than pyrene, another PAH. nih.gov
The degradation products of phenanthrene may have reduced toxicity. A study using the laccase enzyme from the fungus Trametes polyzona to degrade phenanthrene showed that the resulting metabolites were less toxic to the germination and seedling development of Vigna radiata compared to the parent compound. nih.gov
Table 1: Summary of Phenanthrene Phytotoxicity Research
| Plant Species | Observed Effects | Reference |
| Arabidopsis thaliana | Reduced shoot and root growth, deformed trichomes, reduced root hairs, chlorosis, late flowering, white spots on leaves. | nih.govresearchgate.net |
| Wheat (Triticum aestivum) | Inhibition of seed germination, reduced seedling growth, decreased chlorophyll (B73375) content, lipid peroxidation, altered antioxidant enzyme activity. | academie-sciences.fr |
| Green Onion, Chinese Cabbage, Tomato, Turnip, Wheat | Decreased root elongation. | nih.gov |
| Vigna radiata (Mung Bean) | Inhibition of seed germination by parent phenanthrene; reduced toxicity from biodegraded metabolites. | nih.gov |
| Chlorella vulgaris (Green Microalga) | Increased activity of antioxidant enzymes (ascorbate peroxidase, catalase, superoxide dismutase). | researchgate.net |
Research into Phenanthrene-based Analogs for Therapeutic Development
The rigid, planar structure of the phenanthrene nucleus has made it a versatile scaffold for the development of novel therapeutic agents. scispace.comresearchgate.net Researchers have synthesized and evaluated a wide range of phenanthrene-based analogs for various pharmacological applications, with a significant focus on anticancer and anti-inflammatory activities. scispace.comnih.gov
In the realm of oncology, phenanthrene derivatives are explored for their cytotoxic properties. nih.gov Their planar structure allows them to intercalate between DNA base pairs, potentially inhibiting DNA synthesis and other cellular processes crucial for cancer cell proliferation. nih.gov This mechanism has driven the development of numerous phenanthrene-based compounds, including phenanthroindolizidines, phenanthroquinolizidines, and phenanthroimidazoles, which have shown potent in vitro cytotoxicity against various cancer cell lines. nih.gov
A notable area of research involves the synthesis of phenanthrene-based tylophorine (B1682047) analogs (PBTs). Tylophorine, a natural phenanthroindolizidine alkaloid, exhibits significant antitumor activity, and synthetic analogs have been developed to optimize this effect. acs.orgnih.gov For instance, PBT-1 was identified as a lead compound in anticancer drug discovery, and subsequent structural optimization led to derivatives with enhanced antiproliferative activities. nih.gov Studies have shown that modifications, such as the introduction of a hydroxy group on the phenanthrene ring or various functional groups on an attached piperidine (B6355638) moiety, can significantly influence cytotoxic potency. acs.orgnih.gov
Beyond cancer, phenanthrene derivatives have been investigated for their anti-inflammatory properties. scispace.com Some analogs have been shown to inhibit the production of inflammatory mediators like TNF-α. scispace.com The naturally occurring phenanthrene nucleus is also a core component of opioid analgesics, such as morphine and codeine, which act on the central nervous system to relieve pain. scispace.comresearchgate.netnih.gov
Furthermore, research has extended to other therapeutic areas. Phenanthrene derivatives isolated from various plant species, particularly from the Orchidaceae family, have demonstrated α-glucosidase inhibitory activity, suggesting potential applications in the management of diabetes. nih.gov For example, gastrobellinol C, a novel phenanthrene derivative, exhibited stronger α-glucosidase inhibition than the commercial drug acarbose. nih.gov
Table 2: Examples of Phenanthrene-based Analogs and their Therapeutic Potential
| Analog Class/Compound | Therapeutic Area | Research Findings | Reference(s) |
| Phenanthroindolizidines / Phenanthroquinolizidines | Anticancer | Exhibit potential cytotoxicity by intercalating with DNA. | nih.gov |
| Phenanthrene-based Tylophorine (PBT) Analogs | Anticancer | Show potent cytotoxic and antiproliferative activity against human tumor cell lines. | acs.orgnih.gov |
| Morphine, Codeine | Analgesic | Naturally occurring opioids that act as full agonists to the mu-opioid receptor. | scispace.comresearchgate.netnih.gov |
| Gastrobellinol C | Antidiabetic | Shows strong α-glucosidase inhibitory activity, surpassing that of acarbose. | nih.gov |
| Various Synthetic Derivatives | Anti-inflammatory | Capable of inhibiting the production of inflammatory markers like TNF-α. | scispace.com |
Environmental and Degradation Studies of Phenanthrene Compounds
Microbial Biodegradation of Phenanthrenes
The microbial breakdown of phenanthrene (B1679779) and its derivatives is a key process in their removal from contaminated environments. A variety of microorganisms have been shown to metabolize these compounds, employing a range of enzymatic pathways.
Identification of Microorganisms Involved
Research has identified several microorganisms capable of transforming phenanthrene, leading to the formation of methoxylated derivatives like 9-methoxyphenanthrene. While specific organisms that utilize this compound as a primary growth substrate are not extensively documented, its formation as a metabolic intermediate points to the involvement of certain microbial groups in its transformation.
Notably, the bacterium Pseudomonas sp. JPN2 has been identified as producing this compound as a metabolite during the degradation of phenanthrene. researchgate.net Analysis of culture extracts using gas chromatography-mass spectrometry (GC-MS) has confirmed the presence of this compound, indicating that this bacterial strain possesses the enzymatic machinery to introduce a methoxy (B1213986) group onto the phenanthrene ring. researchgate.net
Fungi are also implicated in the transformation of phenanthrene. For instance, Aspergillus niger has been reported to produce 1-methoxyphenanthrene (B1198984) through the methylation of 1-phenanthrol, a hydroxylated intermediate of phenanthrene metabolism. ethz.ch While this is not the 9-methoxy isomer, it demonstrates the capability of fungi to carry out methylation reactions on the phenanthrene structure.
The table below summarizes microorganisms that have been associated with the formation of methoxyphenanthrenes.
| Microorganism | Compound Produced |
| Pseudomonas sp. JPN2 | This compound |
| Aspergillus niger | 1-Methoxyphenanthrene |
Elucidation of Degradation Pathways and Metabolite Identification
The complete degradation pathway of this compound has not yet been fully elucidated. However, the initial steps of phenanthrene degradation that can lead to the formation of this compound and the subsequent cleavage of the aromatic rings are better understood.
The degradation of phenanthrene often begins with an attack at the C9 and C10 positions, also known as the K-region of the molecule. researchgate.netethz.ch This initial oxidation is typically catalyzed by dioxygenase enzymes in bacteria and cytochrome P-450 monooxygenases in fungi. ethz.ch This can lead to the formation of phenanthrene-9,10-oxide, which can be further converted to 9-phenanthrol. researchgate.net It is hypothesized that this compound is formed through the subsequent methylation of 9-phenanthrol.
Once the aromatic ring system is opened, further degradation proceeds through a series of intermediates. In many phenanthrene degradation pathways, the cleavage of the ring between the C9 and C10 positions leads to the formation of 2,2'-diphenic acid. ethz.ch This is a common metabolite in the degradation of phenanthrene by various fungi. ethz.ch The table below outlines some of the key metabolites involved in the initial stages of phenanthrene degradation that are relevant to the formation and potential breakdown of this compound.
| Precursor/Metabolite | Description |
| Phenanthrene | The parent polycyclic aromatic hydrocarbon. |
| Phenanthrene-9,10-oxide | An epoxide intermediate formed by the initial oxidation at the C9 and C10 positions. researchgate.net |
| 9-Phenanthrol | A hydroxylated derivative of phenanthrene, likely the direct precursor to this compound. researchgate.net |
| This compound | A methoxylated metabolite of phenanthrene. researchgate.net |
| 2,2'-Diphenic acid | A ring-cleavage product resulting from the breakdown of the phenanthrene structure. ethz.ch |
Potential Applications in Environmental Remediation and Bioremediation Technologies
The ability of microorganisms to degrade phenanthrene and its derivatives is a cornerstone of bioremediation strategies for sites contaminated with PAHs. nih.govnih.govmdpi.com While research specifically targeting the bioremediation of this compound is limited, the existing knowledge on phenanthrene degradation provides a framework for potential applications.
Microbial consortia, often isolated from contaminated soils, are typically more effective in degrading complex mixtures of PAHs than single microbial strains. mdpi.com The process of bioaugmentation, which involves introducing specific PAH-degrading microorganisms to a contaminated site, could be a viable strategy for environments where this compound is present. nih.gov The selection of microorganisms would be critical, favoring those with known capabilities to metabolize substituted PAHs.
Furthermore, understanding the metabolic pathways of compounds like this compound is crucial for developing effective bioremediation technologies. Knowledge of the enzymes involved, such as dioxygenases and monooxygenases, can inform the optimization of environmental conditions (e.g., aeration, nutrient availability) to enhance microbial activity and the rate of degradation. gavinpublishers.comnih.gov The ultimate goal of bioremediation is the complete mineralization of the pollutant to harmless products like carbon dioxide and water. nih.gov
Emerging Research Areas and Future Directions for 9 Methoxyphenanthrene
Exploration as Ligands in Catalysis
The phenanthrene (B1679779) moiety is increasingly recognized for its role in the development of novel catalyst systems. espublisher.com The rigid, polycyclic aromatic hydrocarbon (PAH) framework of phenanthrene derivatives provides a robust scaffold for constructing ligands. These ligands can coordinate with metal centers to form catalysts with specific spatial arrangements and electronic properties, influencing the efficiency and selectivity of chemical reactions.
Research into related polycyclic aromatic systems has demonstrated the viability of such compounds in catalysis. For instance, palladium-catalyzed reactions are crucial for forming carbon-carbon bonds, a fundamental process in synthesizing complex carbocyclic compounds. espublisher.com The development of phenanthrene-based ligands for such palladium catalysts is a promising area of investigation. The electronic nature of the 9-methoxy group can modulate the electron density of the phenanthrene ring system, which in turn can fine-tune the catalytic activity of the metallic center it coordinates with. Future work in this area will likely focus on synthesizing chiral phenanthrene-based ligands for asymmetric catalysis, where the creation of single-enantiomer products is essential, particularly in pharmaceutical synthesis.
| Research Focus Area | Potential Application in Catalysis | Key Structural Feature |
| Ligand Design | Tuning catalyst selectivity and activity | Rigid phenanthrene backbone |
| Asymmetric Catalysis | Enantioselective synthesis of chiral molecules | Introduction of chiral centers to the phenanthrene scaffold |
| Organometallic Chemistry | Formation of novel metal-ligand complexes | Coordination with transition metals like Palladium |
Applications in Optoelectronic Materials Research
The development of advanced materials for organic light-emitting diodes (OLEDs), photoconductors, and other electroluminescent devices is a rapidly advancing field. While direct research on 9-methoxyphenanthrene is emerging, studies on analogous aromatic compounds highlight the potential of this structural class. Organic electroluminescent (EL) devices rely on fluorescent materials that can emit light upon the recombination of holes and electrons. scispace.com The color and efficiency of this emission are dictated by the molecular structure of the emitting material.
Studies on anthracene-based dyes, which share a similar polycyclic aromatic core with phenanthrene, have shown that the introduction of substituents like methoxy-naphthyl groups can lead to stable amorphous films with efficient electroluminescence. scispace.com For example, specific anthracene (B1667546) derivatives have been successfully used as the emissive layer in multilayer EL devices, producing bright orange light with high luminance. scispace.com
Furthermore, the regioselective functionalization of polycyclic aromatic hydrocarbons has a profound impact on their optical and electronic properties. nih.gov Research on functionalized anthracenes has revealed that the precise placement of boron-nitrogen Lewis pairs on the aromatic framework significantly alters the HOMO-LUMO gap, which in turn tunes the emission wavelength. nih.gov This principle suggests that the specific location of the methoxy (B1213986) group at the 9-position of the phenanthrene ring will critically influence its photophysical properties, making it a target for creating tailored optoelectronic materials.
| Property | Relevance to Optoelectronics | Influence of Methoxy Group |
| Electroluminescence | Light emission in devices like OLEDs | Can tune the emission color (e.g., towards blue or green) and efficiency |
| Photoconductivity | Ability to conduct electricity upon light exposure | Modulates charge carrier mobility and generation |
| Amorphous Film Stability | Crucial for device longevity and performance | The bulky nature can prevent crystallization and improve film quality |
Advanced Drug Discovery Initiatives Focused on Phenanthrene Scaffolds
The phenanthrene nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic drugs. researchgate.net Many naturally occurring drugs, including morphine and codeine, are based on this structure. researchgate.net Modern drug discovery continues to leverage this versatile molecule, with synthetic derivatives showing a wide range of therapeutic benefits, including analgesic, antimalarial, and cytotoxic activities. researchgate.net
Recent initiatives focus on developing novel anticancer agents. Phenanthrene derivatives isolated from orchids, for example, have demonstrated cytotoxic activity against human cancer cell lines. nih.gov The core research strategy involves identifying and chemically modifying active molecules from natural sources to develop new drugs capable of inhibiting cancer cell growth. nih.gov
A particularly advanced area is the use of phenanthrene scaffolds to create agents that interact specifically with DNA structures. A novel DNA binding agent based on a triaza-cyclopenta[b]phenanthrene scaffold was synthesized and found to bind preferentially to G-quadruplex DNA. nih.gov These G-quadruplex structures are important targets in cancer therapy, and agents that can bind and stabilize them are of significant interest. nih.gov The ability to modify the phenanthrene backbone, such as with a methoxy group, allows for the fine-tuning of these interactions, potentially leading to more potent and selective therapeutic agents.
| Therapeutic Target | Example of Phenanthrene Application | Role of the Phenanthrene Scaffold |
| Cancer | Cytotoxic agents against glioblastoma cells nih.gov | Provides the structural framework for interaction with biological targets |
| DNA G-Quadruplexes | Development of G-quartet specific binding agents nih.gov | Acts as a scaffold for positioning functional groups to bind DNA |
| Pain Management | Core structure of opioid analgesics like morphine researchgate.net | The rigid three-ring system is key to receptor binding |
| Malaria | Basis for antimalarial drugs researchgate.net | Serves as a versatile chemical nucleus for derivatization |
Addressing Challenges in Regioselective Synthesis and Functionalization
Despite its potential, the widespread application of this compound and its derivatives is hampered by challenges in their synthesis. Specifically, achieving regioselective functionalization—the ability to add a chemical group to a specific position on the phenanthrene ring—is a significant hurdle. rsc.org
9-Hydroxyphenanthrene, a close relative of this compound, exemplifies this challenge. While it is an important starting material in organic and materials chemistry, its regioselective functionalization, particularly at the C1–C8 positions, is very difficult to control due to the multiple reactive sites on the molecule. rsc.org Research in this area focuses on developing new synthetic strategies to overcome this lack of selectivity. rsc.org
Current methods often involve multi-step processes. For instance, a mixture of phenanthrene bromide products can be converted to methoxy derivatives using a copper-catalyzed reaction, but this yields multiple products that must be separated by chromatography. acgpubs.org The detailed structural analysis of these products requires advanced techniques like two-dimensional NMR spectroscopy to confirm the exact position of the functional groups. acgpubs.org The development of diversity-oriented C-H activation reactions, which aim to selectively target a specific C-H bond on an aromatic scaffold, represents a key future direction. acs.org Such methods would provide a more direct and efficient route to specifically functionalized phenanthrene derivatives, unlocking their full potential for the applications described above.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Methoxyphenanthrene, and what analytical methods are recommended for confirming its structural integrity?
- Synthetic Routes :
- Oxidation of Phenanthrene : this compound can be synthesized by oxidizing phenanthrene using dihydroxy phenylselenonium benzenesulfonate in methanol under reflux conditions .
- Purification : Flash column chromatography on silica gel with dichloromethane/n-hexane (2:1) is effective for isolating the compound, yielding an off-white solid with >90% purity .
- Analytical Methods :
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide confirmation of the methoxy group substitution pattern and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Used to verify molecular weight (e.g., calculated [M+H]⁺ 208.0888, observed 208.0858) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) :
- Respiratory protection via NIOSH/MSHA-certified masks, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles .
- Handling Precautions :
- Avoid skin/eye contact and inhalation of dust. Use fume hoods for ventilation, and store in sealed containers away from incompatible reagents .
- Accidental Release :
- Contain spills using inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in syntheses involving this compound?
- Solvent Effects :
- In methanol, phenanthrene oxidation yields this compound, while dioxane-water mixtures favor 9,10-Phenanthrenequinone formation due to solvent polarity and stabilization of intermediates .
- Byproduct Analysis :
- Decarbonylation of methoxy-substituted precursors can yield mixtures of dihydro derivatives (e.g., 9,10-dihydro-9-p-methoxyphenylphenanthrene) and fluorinated analogs, requiring GC-MS or HPLC for separation .
Q. What are the key metabolic pathways of this compound in biological systems, and what enzymatic processes are involved?
- Fungal Biodegradation :
- Fungal cytochrome P450 enzymes catalyze hydroxylation at the 9,10-positions, forming phenanthrene-9,10-dihydrodiol as a primary metabolite .
- Environmental Fate :
- Methoxy group demethylation may occur under oxidative conditions, leading to hydroxylated derivatives detectable via LC-MS metabolomics .
Q. How does the methoxy group at the 9-position influence the reactivity of phenanthrene derivatives compared to other substituents?
- Electrophilic Substitution :
- The methoxy group acts as an electron-donating moiety, directing electrophilic attacks to the para and ortho positions of the phenanthrene ring. This contrasts with electron-withdrawing groups (e.g., halogens), which alter regioselectivity .
- Comparative Stability :
- Methoxy-substituted derivatives exhibit enhanced thermal stability compared to alkyl-substituted analogs, as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA) .
Q. What challenges arise in isolating and purifying this compound, and what techniques mitigate these issues?
- Purification Challenges :
- Co-elution of structurally similar byproducts (e.g., dihydro derivatives) during column chromatography .
- Optimized Techniques :
- Gradient elution with dichloromethane/n-hexane improves resolution. Recrystallization from petroleum ether-benzene enhances purity (melting point: 156–157.5°C) .
Q. How can spectroscopic and computational methods resolve contradictions in reported data for this compound?
- Data Validation :
- Cross-referencing experimental NMR shifts with density functional theory (DFT)-calculated spectra helps identify misassignments .
- Contradiction Analysis :
- Discrepancies in melting points or reaction yields may stem from solvent purity or catalyst batch variations, requiring reproducibility studies under controlled conditions .
Methodological Recommendations
- Synthetic Optimization : Prioritize solvent selection (e.g., methanol for methoxylation) and catalyst screening to improve yields .
- Analytical Workflow : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation .
- Biological Studies : Use fungal model systems (e.g., Phanerochaete chrysosporium) to explore enzymatic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
